(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid
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Overview
Description
(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a pentanedioic acid backbone. Its specific stereochemistry, denoted by the (2S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl ethylamine intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to introduce the carbamoyl group.
Coupling with Pentanedioic Acid: The final step involves coupling the carbamoylated intermediate with pentanedioic acid. This can be achieved through peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbamoyl group can be reduced to an amine, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbamoyl group results in an amine derivative.
Scientific Research Applications
(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structural motif with a dimethylamino group and an ethoxyethanol backbone.
Methylammonium lead halide: Although structurally different, this compound also has applications in various fields, including solar cells and light-emitting diodes.
Uniqueness
(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a carbamoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N2O6 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C15H20N2O6/c1-23-11-4-2-10(3-5-11)8-9-16-15(22)17-12(14(20)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,18,19)(H,20,21)(H2,16,17,22) |
InChI Key |
IHWGLUYBJLVDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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